molecular formula C14H21N3O2S B2942883 N'-[(1-methylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 953175-63-8

N'-[(1-methylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2942883
CAS No.: 953175-63-8
M. Wt: 295.4
InChI Key: MFFJPWTWJJMOLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1-methylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound with a molecular structure that includes a piperidine ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1-methylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 1-methylpiperidine with thiophene-2-carbaldehyde under specific conditions to form an intermediate product. This intermediate is then reacted with ethanediamide to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(1-methylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N’-[(1-methylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1-methylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist at certain receptors, influencing cellular pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1-methylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide is unique due to its combination of a piperidine ring and a thiophene ring, which imparts specific chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit distinct reactivity compared to similar compounds .

Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-17-6-4-11(5-7-17)9-15-13(18)14(19)16-10-12-3-2-8-20-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFJPWTWJJMOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.